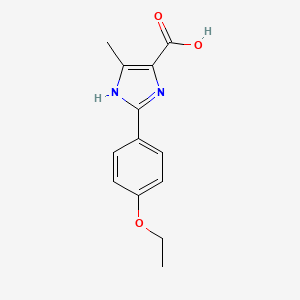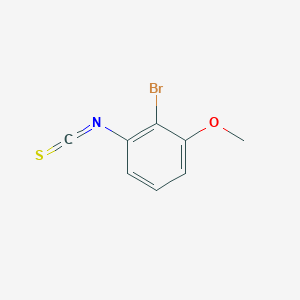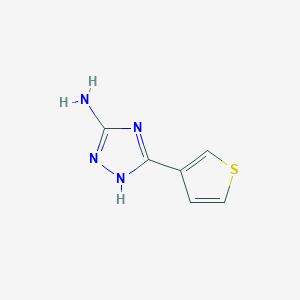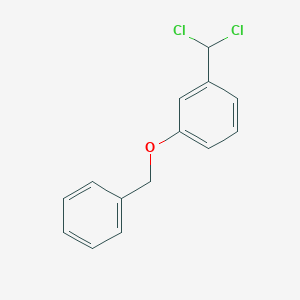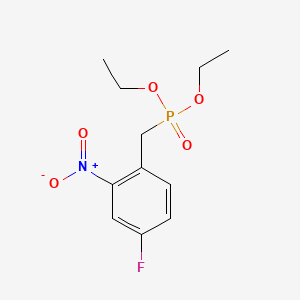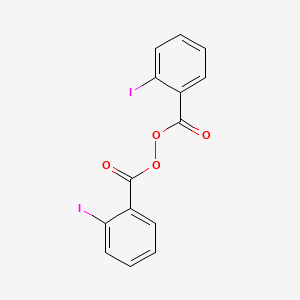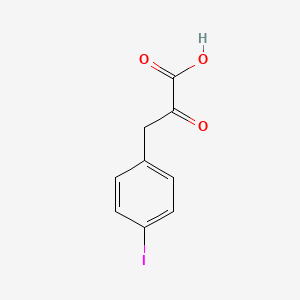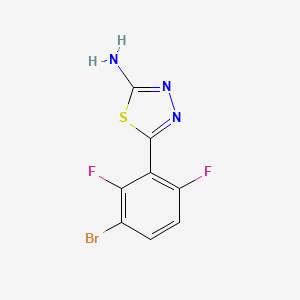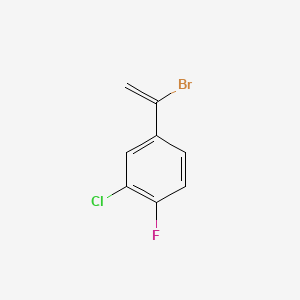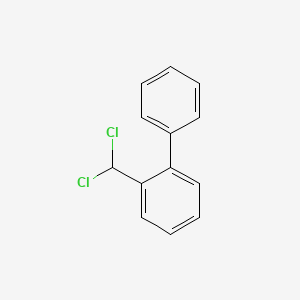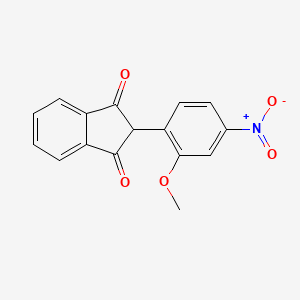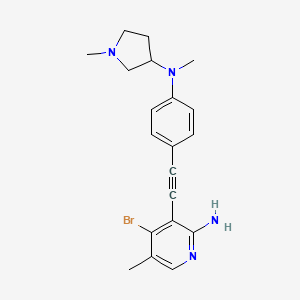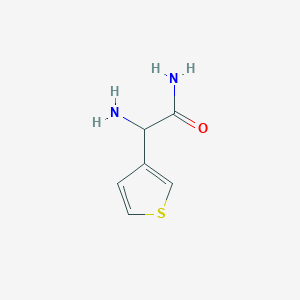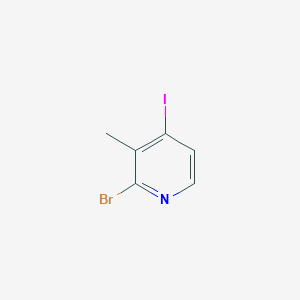
2-Bromo-4-iodo-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-iodo-3-methylpyridine is an organic compound with the molecular formula C6H5BrIN It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-3-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the bromination and iodination of 3-methylpyridine. The process can be summarized as follows:
Bromination: 3-Methylpyridine is reacted with bromine in the presence of a suitable catalyst to introduce a bromine atom at the 2-position.
Iodination: The resulting 2-bromo-3-methylpyridine is then subjected to iodination using iodine and a suitable oxidizing agent to introduce an iodine atom at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and efficiency. These methods often involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-iodo-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The methyl group can be oxidized to form aldehydes or carboxylic acids, and the compound can also undergo reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds or other complex organic molecules.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-iodo-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of materials with specific electronic or optical properties.
Biological Research: The compound can be used to study the effects of halogenated pyridines on biological systems.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-iodo-3-methylpyridine depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific drug it is used to synthesize. Generally, halogenated pyridines can interact with biological targets through halogen bonding, hydrophobic interactions, and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Chloro-4-iodo-3-methylpyridine
- 2-Iodo-4-methylpyridine
Comparison
2-Bromo-4-iodo-3-methylpyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to compounds with only one halogen. This dual halogenation allows for more diverse chemical transformations and applications. For example, the presence of both bromine and iodine can facilitate selective cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
1227579-05-6 |
|---|---|
Molekularformel |
C6H5BrIN |
Molekulargewicht |
297.92 g/mol |
IUPAC-Name |
2-bromo-4-iodo-3-methylpyridine |
InChI |
InChI=1S/C6H5BrIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |
InChI-Schlüssel |
ADTBELPVKHLIML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


